2-amino-2-(3,4-dimethoxyphenyl)propanoic Acid
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Overview
Description
2-amino-2-(3,4-dimethoxyphenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring
Mechanism of Action
Target of Action
It’s structurally related to indole derivatives, which are known to bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives, which are structurally similar, interact with their targets to exert various biological activities .
Biochemical Pathways
Indole derivatives, which are structurally related, are known to affect a broad range of biochemical pathways .
Result of Action
2-amino-2-(3,4-dimethoxyphenyl)propanoic Acid is known to stimulate γ globin gene expression and erythropoiesis in vivo, and is used for the β hemoglobinopathies and other anemias .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(3,4-dimethoxyphenyl)propanoic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone intermediate. This intermediate is then hydrolyzed and reduced using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups with hydrobromic acid followed by treatment with aqueous ammonia to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(3,4-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the amino group can produce secondary or tertiary amines.
Scientific Research Applications
2-amino-2-(3,4-dimethoxyphenyl)propanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA): A precursor to dopamine and used in the treatment of Parkinson’s disease.
3-(3,4-dimethoxyphenyl)propanoic acid: Used in the synthesis of various organic compounds and as a reactant in chemical reactions.
Uniqueness
2-amino-2-(3,4-dimethoxyphenyl)propanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its dual methoxy groups and amino group provide versatility in synthetic applications and potential therapeutic uses.
Properties
IUPAC Name |
2-amino-2-(3,4-dimethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(12,10(13)14)7-4-5-8(15-2)9(6-7)16-3/h4-6H,12H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRXIPHXYKGISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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